N-(2-ethylphenyl)-6-(4-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
Description
N-(2-ETHYLPHENYL)-6-(4-METHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound belonging to the class of triazolothiadiazines
Properties
Molecular Formula |
C23H27N5O2S |
|---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-6-(4-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C23H27N5O2S/c1-4-8-19-25-26-23-28(19)27-20(16-11-13-17(30-3)14-12-16)21(31-23)22(29)24-18-10-7-6-9-15(18)5-2/h6-7,9-14,20-21,27H,4-5,8H2,1-3H3,(H,24,29) |
InChI Key |
SPMVQDOQEWBIIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3CC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHYLPHENYL)-6-(4-METHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of dibenzoylacetylene with triazole derivatives. This reaction is often carried out in a one-pot catalyst-free procedure at room temperature, yielding the desired product with excellent efficiency .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the one-pot catalyst-free procedure mentioned above can be scaled up for industrial applications, ensuring high yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-ETHYLPHENYL)-6-(4-METHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-ETHYLPHENYL)-6-(4-METHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It has potential as an anticancer, antibacterial, analgesic, anti-inflammatory, antioxidant, antiviral, enzyme inhibitor, and antitubercular agent.
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.
Industrial Chemistry: It can be used in the synthesis of other complex organic compounds and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-ETHYLPHENYL)-6-(4-METHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, or modulation of signaling pathways, resulting in its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
- Thiazolo[3,2-b][1,2,4]triazole
- Triazolo[1,5-a]pyrimidine
- Triazolo[3,4-b][1,3,4]thiadiazine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
